2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide
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Overview
Description
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Neuroprotective Properties
Research into derivatives of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide has shown promising results in the development of anticonvulsant medications. A study by Bhanupriya Bhrigu et al. (2012) synthesized new derivatives that exhibited potent anticonvulsant results without neurotoxicity at doses of 60 and 100 mg/kg, highlighting the potential for these compounds in treating seizure disorders (Bhanupriya Bhrigu et al., 2012).
Anti-malarial Activity
In another study focused on novel thiosemicarbazone derivatives containing a benzimidazole moiety, Saavani Malove Divatia et al. (2014) found that several synthesized compounds showed good antimalarial activity in vitro. This suggests the utility of these derivatives in creating more effective treatments for malaria (Saavani Malove Divatia et al., 2014).
Antioxidant Properties
Ștefania-Felicia Bărbuceanu et al. (2014) synthesized new compounds from hydrazinecarbothioamide that demonstrated excellent antioxidant activity. These findings are critical for developing treatments targeting diseases caused by oxidative stress, suggesting these compounds could play a role in preventing or managing such conditions (Ștefania-Felicia Bărbuceanu et al., 2014).
Corrosion Inhibition
A study on hydroxy phenyl hydrazides, which are related to the chemical structure of interest, demonstrated their potential as corrosion inhibitors. This research indicates that derivatives of this compound could be used to protect metals from corrosion, which is valuable for industries such as construction and automotive manufacturing (A. Singh et al., 2021).
Antimicrobial and Anti-inflammatory Agents
B. V. Kendre et al. (2015) explored the synthesis of novel derivatives with potential antimicrobial and anti-inflammatory properties. This research underscores the versatility of this compound derivatives in developing new treatments for infections and inflammation-related diseases (B. V. Kendre et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(10-13-12-8-4-5-9-14(12)22-20-13)18-19-16(23)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H2,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVACLMEUQDVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333614 |
Source
|
Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860651-58-7 |
Source
|
Record name | 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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